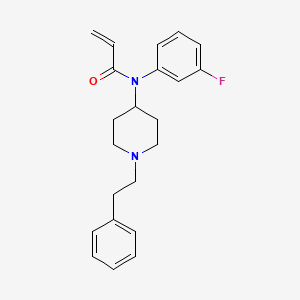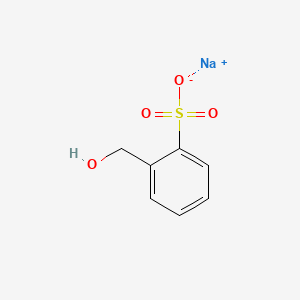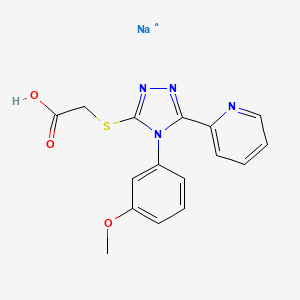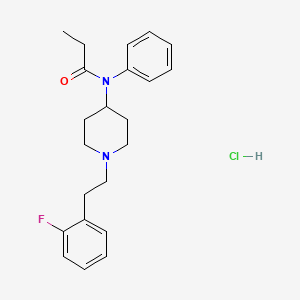
N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-phenylpropionamide,monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-phenylpropionamide, monohydrochloride is a synthetic compound known for its potent pharmacological properties It is a derivative of fentanyl, a well-known opioid analgesic
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-phenylpropionamide, monohydrochloride typically involves multiple steps. The process begins with the preparation of the piperidine ring, followed by the introduction of the fluorophenethyl group. The final step involves the addition of the phenylpropionamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize impurities. Advanced techniques like continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility .
化学反应分析
Types of Reactions
N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-phenylpropionamide, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学研究应用
N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-phenylpropionamide, monohydrochloride has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: Studied for its interactions with biological receptors, particularly opioid receptors.
Medicine: Investigated for its potential as an analgesic and its effects on pain management.
Industry: Utilized in the development of new pharmaceuticals and as a precursor in the synthesis of other complex molecules
作用机制
The mechanism of action of N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-phenylpropionamide, monohydrochloride involves binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesic effects. The compound primarily targets the mu-opioid receptor, which is responsible for its potent pain-relieving properties .
相似化合物的比较
Similar Compounds
Fentanyl: A potent opioid analgesic with a similar chemical structure.
Alfentanil: Another opioid analgesic with a shorter duration of action.
Sufentanil: A more potent derivative of fentanyl with a higher affinity for opioid receptors.
Uniqueness
N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-phenylpropionamide, monohydrochloride is unique due to its fluorinated phenethyl group, which enhances its binding affinity and potency compared to other similar compounds. This structural modification also contributes to its distinct pharmacokinetic and pharmacodynamic properties .
属性
CAS 编号 |
2749327-14-6 |
|---|---|
分子式 |
C22H28ClFN2O |
分子量 |
390.9 g/mol |
IUPAC 名称 |
N-[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]-N-phenylpropanamide;hydrochloride |
InChI |
InChI=1S/C22H27FN2O.ClH/c1-2-22(26)25(19-9-4-3-5-10-19)20-13-16-24(17-14-20)15-12-18-8-6-7-11-21(18)23;/h3-11,20H,2,12-17H2,1H3;1H |
InChI 键 |
NQHZBQDCZZXXGZ-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2F)C3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


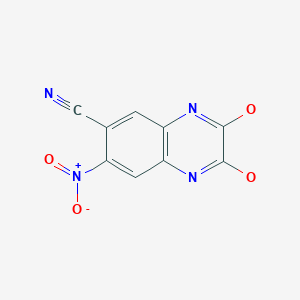
![(1R,3R)-1-(1,3-benzodioxol-5-yl)-1-(2-chloroacetyl)-2-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12355202.png)
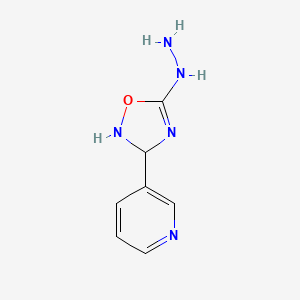
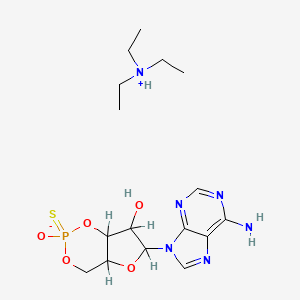
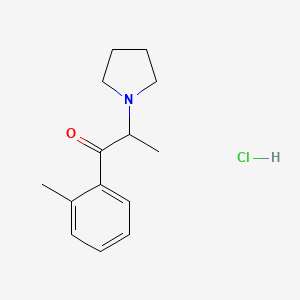
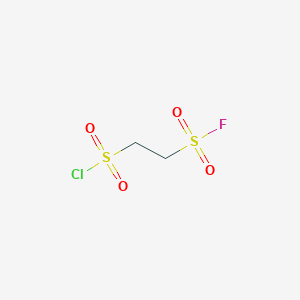


![2-methylsulfanyl-4aH-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B12355253.png)
![7H-Pyrazolo[4,3-d]pyrimidin-7-one, 5-(2-ethoxyphenyl)-1,6-dihydro-3-propyl-](/img/structure/B12355258.png)

